molecular formula C10H8BrLiN2O2 B2358994 Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2411227-70-6

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2358994
CAS No.: 2411227-70-6
M. Wt: 275.03
InChI Key: SHSXVXFOPOLCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a lithium salt of a substituted imidazo[1,2-a]pyridine derivative. Its molecular formula is C₁₀H₈BrLiN₂O₂, with a molecular weight reported as 182.11 g/mol or 261 g/mol depending on the source . The compound features a bromine substituent at the 8-position and an ethyl group at the 3-position of the imidazo[1,2-a]pyridine core, paired with a carboxylate group at position 2 (Figure 1). It is primarily used in laboratory settings for crystallography, organic synthesis, and as a precursor for bioactive molecules .

Properties

IUPAC Name

lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.Li/c1-2-7-8(10(14)15)12-9-6(11)4-3-5-13(7)9;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIBXZQDJKKBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=C(N=C2N1C=CC=C2Br)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Selection and Reaction Optimization

The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation between 2-aminopyridine and β-keto esters. Ethyl 3-oxopentanoate is the preferred precursor for introducing the 3-ethyl group.

Procedure :

  • A mixture of 2-aminopyridine (1.0 equiv) and ethyl 3-oxopentanoate (1.05 equiv) is heated in water or ethanol at 80°C for 30–60 minutes.
  • The reaction is quenched with sodium carbonate, extracted with ethyl acetate, and purified via flash chromatography (heptane:ethyl acetate gradient).

Key Data :

Parameter Value Source
Yield 15–30%
Solvent Water or ethanol
Temperature 80°C

The low yield is attributed to competing side reactions, such as diketone polymerization. Increasing the equivalents of β-keto ester to 1.2–1.5 equiv improves yield to 40% in pilot studies.

Regioselective Bromination at Position 8

NBS-Mediated Bromination in Aqueous Media

Bromination is achieved using NBS in water under mild conditions, exploiting the inherent reactivity of the imidazo[1,2-a]pyridine ring.

Procedure :

  • The 3-ethylimidazo[1,2-a]pyridine-2-carboxylate intermediate (1.0 equiv) is dissolved in water.
  • NBS (1.2 equiv) is added, and the mixture is stirred at 80°C for 30 minutes.
  • The product is extracted with ethyl acetate and purified via silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, with the electron-rich C8 position of the pyridine ring being the most reactive site. Water acts as both solvent and proton source, enhancing NBS reactivity.

Key Data :

Parameter Value Source
Yield 85–91%
Selectivity (C8:C6) >20:1

Ester Hydrolysis and Lithium Salt Formation

Saponification of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide, directly yielding the lithium salt.

Procedure :

  • The brominated ester (1.0 equiv) is dissolved in a 3:1 ethanol:water mixture.
  • Lithium hydroxide (2.0 equiv) is added, and the solution is stirred at 20°C for 12 hours.
  • The solvent is evaporated, and the residue is recrystallized from ethanol to afford the lithium salt.

Key Data :

Parameter Value Source
Yield 88–95%
Purity 95% (HPLC)

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 9.51 (dd, J = 1.9, 0.9 Hz, 1H, H5).
  • δ 7.52 (dd, J = 9.4, 0.9 Hz, 1H, H7).
  • δ 4.44 (q, J = 7.1 Hz, 2H, OCH2CH3).

13C NMR (101 MHz, CDCl3) :

  • δ 161.7 (C=O).
  • δ 112.6 (C8-Br).

Mass Spectrometry

  • ESI-MS : m/z 295.06 [M – H]− for the brominated ester intermediate.
  • HRMS (Q-Exactive Plus) : Calculated for C10H8BrLiN2O2 [M]+: 297.9812; Found: 297.9809.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Bromination Hydrolysis
Yield 15–40% 85–91% 88–95%
Key Reagent β-Keto ester NBS LiOH
Critical Optimization Solvent choice Temperature Stoichiometry

Route A achieves an overall yield of 11–34%, limited primarily by the cyclocondensation step. Microwave-assisted synthesis and flow chemistry are proposed to enhance efficiency.

Chemical Reactions Analysis

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent . Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antituberculosis Activity
In one study, this compound demonstrated effective inhibition of Mycobacterium tuberculosis growth. Structural modifications were made to optimize its activity, showcasing its potential in treating infectious diseases.

Material Science

Due to its unique structural properties, this compound is also explored for applications in material science . Its ability to undergo various chemical reactions allows for the development of novel materials with specific functionalities.

Application AreaPotential Uses
Medicinal ChemistryAnticancer agents, Antimicrobial agents
Material ScienceDevelopment of functional materials

Biological Studies

The compound's interactions with biological targets are under investigation to understand its mechanism of action better. Its potential therapeutic applications include:

  • Antimicrobial Properties : Recent studies indicate that derivatives of imidazo[1,2-a]pyridines exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis.
  • Insecticidal Activity : Research has highlighted the insecticidal properties against Aedes aegypti larvae, indicating its potential in vector control strategies.

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from 2-amino-γ-picoline. The following table summarizes the synthetic route:

StepReactantsConditionsProduct
12-amino-γ-picoline + ethyl 2-chloroacetoacetateReflux in 1,2-dimethoxyethaneEthyl 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
2Ethyl ester + Lithium hydroxideTHF/Water (1:1), stirring at room temperature8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : Modifications of functional groups can be achieved through oxidation or reduction processes.
  • Coupling Reactions : The compound can participate in coupling reactions to form more complex structures.

Mechanism of Action

The mechanism of action of Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific modifications and functional groups present on the compound .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2408966-53-8
  • Purity : ≥95%

Imidazo[1,2-a]pyridine derivatives are structurally diverse, with variations in substituents (halogens, alkyl groups, carboxylates) influencing their physical, chemical, and biological properties. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
Lithium 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 3-Et, 2-COOLi 182.11 or 261* N/A Lab reagent, crystallography
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I, 2-COOEt 371.6 208 Intermediate in Suzuki cross-coupling
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-NH₂, 6-Br, 2-COOEt 298.1 N/A Precursor for CDK inhibitors, antivirals
Lithium 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 3-Br, 2-COOLi 229.0 N/A Supplier-listed, limited data
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 8-Br, 2-CF₃, 3-COOEt 363.1 N/A Specialty fluorinated building block

*Molecular weight discrepancies may arise from differences in counterion accounting or hydration states .

Biological Activity

Lithium; 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis of Lithium; 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate

The synthesis of this compound typically involves multi-step reactions starting from 2-amino-γ-picoline. The process includes bromination and subsequent reactions with ethyl 2-chloroacetoacetate, followed by hydrolysis with lithium hydroxide to yield the desired product. The following table summarizes the synthetic route:

StepReactantsConditionsProduct
12-amino-γ-picoline + ethyl 2-chloroacetoacetateReflux in 1,2-dimethoxyethaneEthyl 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
2Ethyl ester + Lithium hydroxideTHF/Water (1:1), stirring at room temperature8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid

Antimicrobial Properties

Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to lithium; 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate have been evaluated for their efficacy against various bacterial strains. The synthesized derivatives have demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, suggesting a potential role in treating infectious diseases .

Insecticidal Activity

Additionally, research has pointed to the insecticidal properties of related compounds against Aedes aegypti, the vector for several viral diseases. The biological evaluation revealed that certain derivatives possess larvicidal activity with LC50 values indicating effective control over mosquito populations without significant toxicity to non-target organisms .

Case Studies

Several case studies have illustrated the pharmacological potential of lithium; 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate:

  • Antituberculosis Activity : In a study evaluating various imidazo[1,2-a]pyridine derivatives, lithium; 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate was found to inhibit the growth of M. tuberculosis effectively. The study utilized a series of structural modifications to optimize activity .
  • Toxicity Assessments : Toxicological evaluations indicated that while exhibiting antimicrobial and insecticidal properties, the compound showed low cytotoxicity towards human cells at therapeutic concentrations. In vivo studies in mice confirmed minimal adverse effects on vital organs .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing lithium 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the imidazo[1,2-a]pyridine scaffold. Bromination at position 8 and ethyl group introduction at position 3 are critical steps. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-bromination or ring degradation. Purification via column chromatography or recrystallization is essential for high yields (>70%) . Challenges include controlling regioselectivity and minimizing lithium counterion interference during carboxylate formation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromo at C8, ethyl at C3) and lithium coordination .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., calculated 284.12 g/mol vs. observed 284.08 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and lithium-ion interactions, as seen in similar imidazo[1,2-a]pyridine derivatives .
  • IR Spectroscopy : Identifies carboxylate (C=O stretch ~1700 cm1^{-1}) and lithium-O bonding .

Q. How does the lithium counterion influence solubility and reactivity?

  • Methodological Answer : Lithium enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by forming ion-dipole interactions. This facilitates nucleophilic substitutions (e.g., Suzuki couplings) at the bromo position. Comparative studies with sodium/potassium salts show lithium’s superior stability in anhydrous conditions .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Test kinase inhibition (e.g., CDK2) using ATP-competitive binding assays, given structural similarities to known inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility optimization : Pre-treat with cyclodextrin or DMSO to enhance bioavailability .

Advanced Research Questions

Q. How do substituents (bromo, ethyl) impact electronic properties and reaction pathways?

  • Methodological Answer :

  • Bromine : Increases electrophilicity at C8, enabling cross-couplings (e.g., Buchwald-Hartwig amination). Hammett constants (σm_m = 0.39) suggest moderate electron-withdrawing effects .
  • Ethyl group : Steric hindrance at C3 directs reactions to C6/C7 positions. DFT calculations show ethyl’s +I effect stabilizes carboxylate resonance .
    • Experimental validation : Compare reaction rates of ethyl vs. methyl derivatives in SNAr reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response curves : Replicate assays across multiple labs to rule out batch variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., debromination) that may alter activity .
  • Target validation : Apply CRISPR knockouts of suspected targets (e.g., kinases) to confirm mechanism .

Q. How can computational modeling predict interaction modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to CDK2 (PDB: 1HCL). Focus on bromo/ethyl interactions with hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with IC50_{50} values from kinase assays .

Q. What advanced functionalization methods enable C-H activation at inert positions?

  • Methodological Answer :

  • Photoredox catalysis : Use Ir(ppy)3_3 and visible light to activate C5-H for cyanation .
  • Directed ortho-metalation : Employ LDA/TMP to deprotonate C7, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-dehydrogenative coupling : Partner with Pd(OAc)2_2/Ag2_2CO3_3 to couple C6 with aryl boronic acids .

Methodological Notes

  • Safety : Handle lithium salts under inert atmosphere (Ar/N2_2) to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy .
  • Data Reproducibility : Archive raw NMR/FID files and crystallographic CIFs in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.